1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid
Description
1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a unique 2-oxo-2-(piperidin-1-yl)ethoxy substituent at the 5-position of the pyrazole ring. The piperidine moiety introduces a cyclic amine group, which may enhance solubility and influence target binding compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
1-methyl-5-(2-oxo-2-piperidin-1-ylethoxy)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-11(7-9(13-14)12(17)18)19-8-10(16)15-5-3-2-4-6-15/h7H,2-6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWNPUJRLNWPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)OCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution, where a piperidine derivative reacts with an appropriate leaving group on the pyrazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group (-COOH) at position 3 participates in classical acid-mediated reactions:
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Key Insight : Esterification typically achieves >75% yield under acid catalysis , while amidation requires coupling agents like HATU for efficiency .
Reactivity of the 2-Oxo-2-(piperidin-1-yl)ethoxy Group
The ethoxy side chain at position 5 undergoes substitution and ring-opening reactions:
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Mechanistic Note : The electron-withdrawing oxo group enhances the leaving-group ability of the ethoxy moiety, facilitating nucleophilic displacement .
Pyrazole Ring Functionalization
The pyrazole core undergoes electrophilic substitution and cycloaddition:
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Regioselectivity : Nitration favors position 4 due to steric and electronic effects from the methyl group at position 1 .
Cross-Coupling Reactions
The compound participates in metal-catalyzed cross-coupling:
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Catalytic Efficiency : Pd-based catalysts achieve >80% yield for Suzuki couplings under optimized conditions .
Stability Under Acidic/Basic Conditions
| Condition | Effect | Reference |
|---|---|---|
| Acidic (HCl, 1M) | Partial hydrolysis of the ethoxy group after 24 h at 60°C | |
| Basic (NaOH, 1M) | Deprotonation of carboxylic acid; stable pyrazole ring |
Biological Activity Modulation
Scientific Research Applications
Synthesis and Structural Characteristics
The compound features a pyrazole core, which is known for its diverse biological activities. The structure includes a piperidine moiety and an ethoxy group that contribute to its pharmacological properties. Recent advancements in multicomponent reactions (MCRs) have facilitated the efficient synthesis of pyrazole derivatives, including this compound, enhancing the yield and reducing the number of synthetic steps involved .
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. A study highlighted the synthesis of various pyrazole compounds, including 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid, which were screened for their ability to inhibit cancer cell proliferation. The results showed promising activity against several cancer cell lines, suggesting potential use as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating that it could serve as a lead compound in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Additionally, this compound has shown anti-inflammatory effects in preclinical models. This activity is attributed to its ability to inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases .
Pharmacokinetics and Bioavailability
Enhancing the bioavailability of pyrazole derivatives has been a focus in recent studies. Modifications to the chemical structure have been explored to improve absorption and distribution in biological systems. Research indicates that certain modifications can significantly enhance the pharmacokinetic profile of this compound, making it more effective as a therapeutic agent .
Case Study 1: Anticancer Screening
In a comprehensive study involving multiple pyrazole derivatives, including this compound, researchers employed high-throughput screening methods to evaluate their anticancer efficacy. The findings revealed that this compound exhibited IC50 values comparable to established chemotherapeutics against specific cancer types .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The results indicated considerable zones of inhibition, positioning this compound as a viable candidate for further development in antibiotic therapies .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidinyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrazole Carboxylic Acids
Pyrazole carboxylic acids differ primarily in substituents at the 1-, 3-, 4-, and 5-positions. Below is a comparative analysis of key analogs:
Key Observations:
- Piperidine vs. Alkyl/Aryl Groups : The target compound’s piperidine-ether substituent contrasts with analogs bearing simple alkyl (e.g., propyl in ), aromatic (e.g., benzodioxol in ), or electron-withdrawing groups (e.g., CF₃ in ). Piperidine may improve water solubility due to its amine functionality, whereas CF₃ enhances lipophilicity .
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
Biological Activity
1-Methyl-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-1H-pyrazole-3-carboxylic acid (CAS No. 1241673-88-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyrazole ring with a piperidine moiety, which is known to enhance biological efficacy. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of growth |
| Breast Cancer | MDA-MB-231 | Strong antiproliferation |
| Liver Cancer | HepG2 | Moderate inhibition |
| Colorectal Cancer | HCT116 | Significant efficacy |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The pyrazole scaffold is well-known for its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory mediators. For example, in vitro studies demonstrated that derivatives could significantly reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
The presence of the piperidine ring in this compound enhances its antimicrobial properties. Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant activity |
| Pseudomonas aeruginosa | Variable efficacy |
These findings suggest that modifications in the structure can lead to enhanced antibacterial potency, particularly when combined with specific functional groups .
Synthesis and Evaluation
A study synthesized various pyrazole derivatives including this compound and evaluated their biological activities. The synthesized compounds were subjected to in vitro testing against cancer cell lines and showed promising results, particularly in inhibiting the proliferation of breast and liver cancer cells .
Mechanistic Insights
Mechanistic studies revealed that these compounds induce apoptosis through caspase activation and mitochondrial dysfunction. The upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 were observed, indicating a clear pathway through which these compounds exert their anticancer effects .
Q & A
Q. How are off-target effects mitigated in pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
